molecular formula C19H19NO2S B12188311 N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12188311
M. Wt: 325.4 g/mol
InChI Key: JDBXRZIZIAUPAT-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a 1,4-oxathiine ring, which is a six-membered ring containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method includes the reaction of benzylamine with methyl phenyl ketone to form an intermediate, which is then cyclized with a sulfur-containing reagent to form the oxathiine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific combination of functional groups and the presence of both oxygen and sulfur in the ring structure. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-benzyl-N-methyl-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H19NO2S/c1-20(14-15-8-4-2-5-9-15)19(21)17-18(23-13-12-22-17)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3

InChI Key

JDBXRZIZIAUPAT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

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